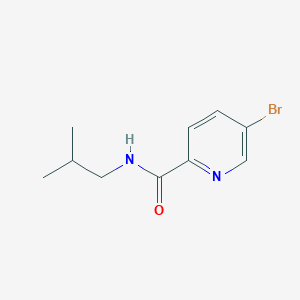
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) is a synthetic organic compound with notable sulfonyl functionalities. This compound is particularly intriguing due to its multifaceted applications in fields ranging from industrial chemistry to biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis typically involves the sequential sulfonylation reactions.
The initial step might include the reaction of 4-isopropylphenyl sulfonyl chloride with acetamidoxime under basic conditions.
Subsequently, the product undergoes a second sulfonylation with 4-tert-butylphenyl sulfonyl chloride.
In industrial settings, the process is scaled up with optimization for yield and purity.
Use of continuous flow reactors for the sulfonylation steps can enhance efficiency and scalability.
Reaction monitoring and control systems ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitution.
Oxidation typically involves agents like hydrogen peroxide or peracids.
Reduction might use agents like lithium aluminum hydride.
For oxidation, common reagents are hydrogen peroxide and peracids.
Reduction often utilizes lithium aluminum hydride in ether solutions.
Nucleophilic substitution requires strong nucleophiles like alkoxides or amines in aprotic solvents.
Oxidation reactions typically yield sulfonic acids or sulfoxides.
Reduction reactions can produce amines or alcohols.
Substitution reactions result in varied sulfonyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Employed as a building block for more complex synthetic routes.
Used in developing novel polymers and materials.
Investigated for its potential as a biochemical probe.
Could play a role in modulating biological pathways due to its reactivity.
Potential therapeutic agent under investigation for various conditions.
Could be a lead compound in drug discovery efforts due to its structural features.
Utilized in the synthesis of specialty chemicals.
May serve as an intermediate in the production of performance materials.
Mecanismo De Acción
The compound’s effects are primarily due to its sulfonyl groups, which can interact with biological molecules:
Sulfonyl groups can form strong bonds with enzyme active sites or receptor proteins.
They may modify the activity of enzymes, potentially inhibiting or activating them.
Comparación Con Compuestos Similares
Compared to other sulfonylated compounds, (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) stands out due to the dual sulfonyl groups attached to distinct phenyl moieties.
Similar compounds include:
4-tert-Butylphenyl sulfone
4-Isopropylphenyl sulfone
Each of these has distinct reactivity and application profiles.
Propiedades
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)









![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)



